molecular formula C7H10F3N3 B2989235 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine CAS No. 1361003-61-3

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine

Cat. No.: B2989235
CAS No.: 1361003-61-3
M. Wt: 193.173
InChI Key: MFFCIYIOVLQLDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine is a pyrazole derivative characterized by a trifluoromethyl group at position 3, a methyl group at position 1, and an ethylamine side chain at position 5 of the pyrazole ring. This compound serves as a versatile intermediate in medicinal chemistry and agrochemical research due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity.

Properties

IUPAC Name

2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10F3N3/c1-13-5(2-3-11)4-6(12-13)7(8,9)10/h4H,2-3,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFCIYIOVLQLDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine can be achieved through several methods. One practical method involves the use of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material. This compound undergoes a one-step procedure to form a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazoles . The separation of this mixture is based on the boiling point versus pressure diagram analysis. Functionalization of the 5-position can be achieved by lithiation in a flow reactor followed by trapping with various electrophiles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced separation techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Substitution reactions, particularly at the pyrazole ring, can introduce various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

Major products formed from these reactions include functionalized pyrazoles with groups such as aldehyde, acid, boron pinacolate, lithium sulfinate, and sulfonyl chloride .

Scientific Research Applications

2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in enhancing the compound’s stability and reactivity. The compound can form various intermediates that interact with biological targets, leading to its observed effects .

Comparison with Similar Compounds

Key Observations:

Structural Variations and Bioactivity: The trifluoromethyl group is a common feature, enhancing resistance to enzymatic degradation and improving membrane permeability . Ethylamine side chains (as in the target compound) may improve solubility compared to bulkier substituents like benzylamine () or oxadiazole-thioether groups (). Oxadiazole derivatives (e.g., compound 5g in ) exhibit notable fungicidal and herbicidal activity, with molecular docking studies indicating binding to the succinate dehydrogenase (SDH) enzyme, similar to the agrochemical penthiopyrad .

Coordination Chemistry :

  • Pyrazole-amine derivatives, such as 1-methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine, form stable boron complexes with applications in photophysical studies (e.g., photoinduced electron transfer) .

Synthetic Pathways: Many analogs are synthesized via condensation reactions starting from ethyl 4,4,4-trifluoro-3-oxobutanoate, followed by cyclization and functionalization (e.g., oxadiazole formation via thioether linkages) .

Biological Activity

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

The molecular formula of this compound is C6H8F3N3C_6H_8F_3N_3 with a molecular weight of approximately 195.15 g/mol. Its structure features a pyrazole ring substituted with a trifluoromethyl group, which enhances its biological activity by influencing metabolic pathways.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. For instance, a study highlighted the antibacterial effects of various pyrazole derivatives against Gram-positive and Gram-negative bacteria. The compound was tested using the agar disc-diffusion method, showing notable inhibition zones against pathogens such as Staphylococcus aureus and Escherichia coli .

CompoundBacteria TestedZone of Inhibition (mm)
This compoundS. aureus15
This compoundE. coli12

Anti-inflammatory Activity

In addition to antimicrobial properties, this compound has shown promise in anti-inflammatory studies. Research indicates that pyrazole derivatives can inhibit pro-inflammatory cytokines, reducing inflammation in various models .

Case Studies

One case study investigated the use of this compound in treating inflammatory diseases. In an animal model of arthritis, administration of the compound resulted in a significant reduction in paw swelling and joint inflammation compared to controls . The mechanism was attributed to the inhibition of NF-kB signaling pathways.

The biological activity of this compound is believed to involve multiple mechanisms:

  • Inhibition of Enzymatic Pathways : The trifluoromethyl group enhances lipophilicity, allowing better interaction with enzyme active sites.
  • Modulation of Cell Signaling : The compound may interfere with signaling pathways involved in inflammation and microbial resistance.

Q & A

Q. What are the recommended synthetic routes for 2-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]ethan-1-amine, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via multi-step processes starting from substituted pyrazole precursors. For example, a 1,5-diarylpyrazole core template can be modified through condensation reactions with appropriate amines or carbonyl derivatives . Key steps include:

  • Cyclization : Using triethylamine in ethanol to form the pyrazole ring .
  • Purification : High-performance liquid chromatography (HPLC) or column chromatography (silica gel, eluent: ethyl acetate/hexane) is recommended for isolating the amine derivative. Purity ≥95% can be achieved by repeated recrystallization in ethanol .
  • Quality Control : Confirm purity via NMR (¹H/¹³C) and LC-MS. Monitor trifluoromethyl group stability using ¹⁹F NMR .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Methodological Answer: X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard. Key considerations:

  • Data Collection : Use a single crystal (size ~0.2 × 0.2 × 0.1 mm³) on a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) .
  • Refinement : Apply anisotropic displacement parameters for non-hydrogen atoms. Validate hydrogen bonding networks (e.g., N–H···O interactions) to confirm amine positioning .
  • Data Repositories : Deposit CIF files in the Cambridge Structural Database (CSD) for peer validation .

Q. What preliminary assays are used to evaluate the compound’s bioactivity?

Methodological Answer:

  • Antimicrobial Activity : Perform broth microdilution assays (CLSI guidelines) against gram-positive (e.g., S. aureus) and gram-negative (e.g., E. coli) strains. Use MIC (minimum inhibitory concentration) values for potency assessment .
  • Enzyme Inhibition : Screen against serine proteases (e.g., Factor Xa) using fluorogenic substrates. Compare IC₅₀ values with reference inhibitors like rivaroxaban .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for kinase targets (e.g., Jak2) while minimizing off-target effects?

Methodological Answer:

  • Rational Design : Replace the trifluoromethyl group with electron-withdrawing substituents (e.g., –CF₂H) to modulate steric and electronic interactions .
  • Binding Pocket Analysis : Use molecular docking (e.g., AutoDock Vina) to identify key residues in Jak2’s ATP-binding site. Optimize the pyrazole-ethylamine linker to improve hydrophobic contacts .
  • Selectivity Profiling : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to assess off-target inhibition. Prioritize analogs with >100-fold selectivity for Jak2 over related kinases .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across enzymatic assays?

Methodological Answer:

  • Orthogonal Assays : Compare results from fluorogenic substrate assays (e.g., Factor Xa inhibition) with surface plasmon resonance (SPR) to measure binding kinetics (kₒₙ/kₒff) .
  • Buffer Optimization : Test varying ionic strengths and pH levels to identify assay-specific artifacts. For example, high salt concentrations may reduce false-positive inhibition .
  • Meta-Analysis : Aggregate data from ≥3 independent studies and apply statistical tools (e.g., ANOVA) to identify outliers. Cross-validate with in vivo models (e.g., thrombus formation in mice) .

Q. How can in vitro-to-in vivo extrapolation (IVIVE) be improved for pharmacokinetic studies?

Methodological Answer:

  • Microsomal Stability : Incubate the compound with liver microsomes (human/rat) to measure metabolic half-life. Use LC-MS/MS to quantify parent compound degradation .
  • Plasma Protein Binding : Assess free fraction via equilibrium dialysis. Adjust dosing in animal models (e.g., rodents) based on species-specific albumin affinity .
  • Physiologically Based Pharmacokinetic (PBPK) Modeling : Input parameters like logP (~2.5), solubility (≥50 µM in PBS), and permeability (Caco-2 assay) to predict human bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.